molecular formula C9H11ClINO2 B2529429 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride CAS No. 2137733-50-5

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

Cat. No. B2529429
CAS RN: 2137733-50-5
M. Wt: 327.55
InChI Key: NPODVCXCPWIDEX-UHFFFAOYSA-N
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Description

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride is a compound that can be considered an analog to other beta-amino acids with substituted phenyl groups. While the specific compound is not directly studied in the provided papers, related compounds with substituted phenyl groups have been synthesized and evaluated for various biological activities, such as EP3 receptor antagonism and GABA B receptor antagonism . These compounds are of interest due to their potential therapeutic applications and their role as building blocks in chemical synthesis.

Synthesis Analysis

The synthesis of related beta-amino acids typically involves multi-step reactions, starting from different precursors. For instance, 3-amino-3-vinylpropanoic acid hydrochloride was obtained from 4-acetoxyazetidin-2-one in three steps, including ozonolysis . Similarly, 3-(2-aminocarbonylphenyl)propanoic acid analogs were synthesized and evaluated for their binding affinity and antagonist activity, indicating a complex synthesis process tailored to enhance biological activity . These methods could potentially be adapted for the synthesis of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of beta-amino acids and their analogs is crucial for their biological activity. X-ray analysis has been used to determine the crystal and molecular structures of such compounds, revealing details like space group, lattice parameters, and conformation . These structural analyses are essential for understanding the interaction of the compounds with biological targets and for rational drug design.

Chemical Reactions Analysis

The chemical reactivity of beta-amino acids is influenced by the presence of functional groups and substituents on the phenyl ring. For example, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds involved specific reactions tailored to introduce the desired functional groups while maintaining the integrity of the molecule . The presence of the iodine substituent in 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride would likely affect its reactivity and could be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids, such as solubility, stability, and melting point, are influenced by their molecular structure. For instance, the synthesis of analogs with different side chains has been guided by metabolic stability and pharmacokinetic profiles . The properties of 3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride would be expected to be similar to those of its analogs, with modifications due to the presence of the iodine atom.

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPODVCXCPWIDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride

CAS RN

2137733-50-5
Record name 3-amino-3-(3-iodophenyl)propanoic acid hydrochloride
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